N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide
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Overview
Description
N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide is a synthetic organic compound that features a cyclohexyl ring, a morpholine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Formation of the benzamide group: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide can undergo various types of chemical reactions, including:
Reduction: This might involve the addition of hydrogen atoms, reducing double bonds or other functional groups.
Substitution: This could involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a potential ligand for studying receptor interactions or enzyme inhibition.
Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry: As a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylcyclohexyl)-4-(morpholin-4-yl)benzamide: Lacks the double bond in the cyclohexyl ring.
N-(4-methylidenecyclohexyl)-4-(piperidin-4-yl)benzamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide is unique due to the presence of both the morpholine ring and the double bond in the cyclohexyl ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14-2-6-16(7-3-14)19-18(21)15-4-8-17(9-5-15)20-10-12-22-13-11-20/h4-5,8-9,16H,1-3,6-7,10-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDJXKRWHQDYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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